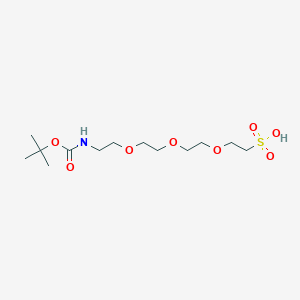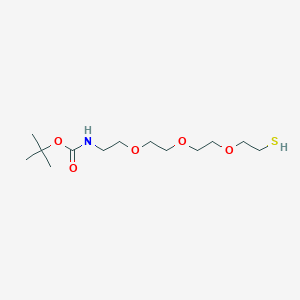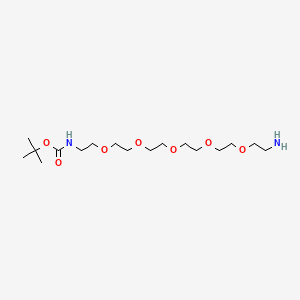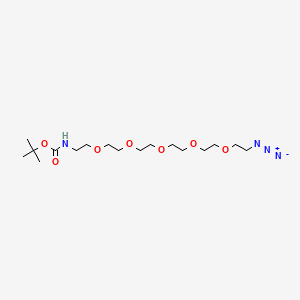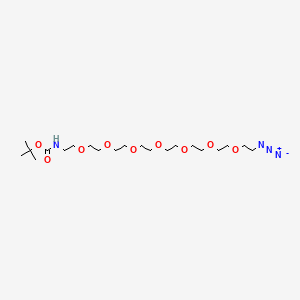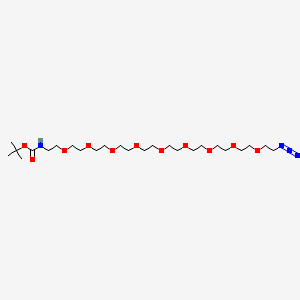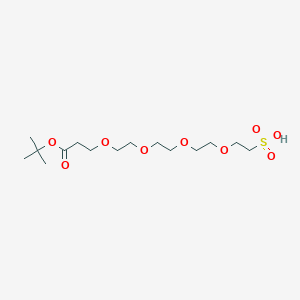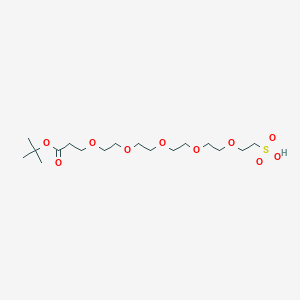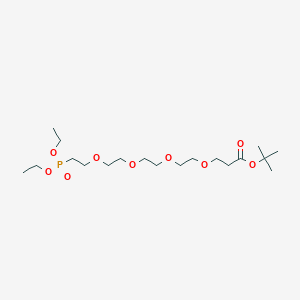
TES-1025
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TES-1025 is a potent and selective human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitor with an IC50 of 13 nM . It’s used for research purposes only .
Synthesis Analysis
TES-1025 is the first potent and selective inhibitor of human ACMSD that increases NAD+ levels in cellular systems .Molecular Structure Analysis
The molecular weight of TES-1025 is 383.44 and its formula is C18H13N3O3S2 . The structure of human ACMSD in complex with TES-1025 has been disclosed by X-ray crystallography studies .Chemical Reactions Analysis
TES-1025 is a low nanomolar human ACMSD inhibitor, which increases NAD+ levels in cellular systems .Physical And Chemical Properties Analysis
TES-1025 is a solid substance with a color ranging from white to yellow . It has a molecular weight of 383.45 and a molecular formula of C18H13N3O3S2 .Applications De Recherche Scientifique
Thermal Energy Storage (TES):
- Efficiency and Applications: TES is crucial for converting waste heat into electrical energy, playing a significant role in developing alternative energy technologies. It can be used in biothermal batteries for heart pacemakers, solid-state cooling for optoelectronics, and power generation in space probes (Tritt & Subramanian, 2006).
- Research Trends and Gaps: Despite extensive research on TES, there are gaps in understanding its economic, environmental, and social aspects, which need further investigation (Cabeza, Gracia, Zsembinszki, & Borri, 2021).
Transposable Elements (TEs):
- Detection and Classification: Machine Learning (ML) is emerging as a powerful tool for detecting and classifying TEs, addressing the limitations of conventional bioinformatics algorithms (Orozco-Arias, Isaza, Guyot, & Tabares-Soto, 2019).
- Genomic Impact: TEs contribute significantly to genomic novelty, influencing gene expression, chromosome structure, and evolution. Their activity can affect species diversity and adaptation (Bennetzen & Wang, 2014).
Mécanisme D'action
Safety and Hazards
TES-1025 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .
Relevant papers analyzed include a publication in Frontiers in Molecular Biosciences, which discloses the structure of human ACMSD in complex with TES-1025 .
Propriétés
IUPAC Name |
2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c19-9-13-16(14-5-2-6-25-14)20-18(21-17(13)24)26-10-12-4-1-3-11(7-12)8-15(22)23/h1-7H,8,10H2,(H,22,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQYGCGMQYVVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122604 |
Source


|
| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1883602-21-8 |
Source


|
| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883602-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

